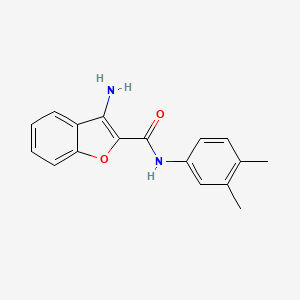

3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

Description

3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 3-amino substituent on the benzofuran core and a 3,4-dimethylphenyl group on the amide nitrogen. The 3,4-dimethylphenyl moiety contributes to its lipophilicity, while the benzofuran scaffold offers rigidity, influencing molecular interactions in crystallographic and biological contexts.

Properties

IUPAC Name |

3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-10-7-8-12(9-11(10)2)19-17(20)16-15(18)13-5-3-4-6-14(13)21-16/h3-9H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJPRSLYWQQQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted o-hydroxybenzaldehyde, under acidic conditions. The amino group can be introduced through subsequent reactions, such as reductive amination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Pharmacological Applications

1. Anti-Cancer Activity

Research indicates that benzofuran derivatives, including 3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide, exhibit promising anti-cancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that benzofuran-based compounds can target specific enzymes involved in cancer progression, making them potential candidates for cancer therapeutics .

2. Anti-Tuberculosis Activity

The compound's structural features suggest potential efficacy against Mycobacterium tuberculosis (Mtb). In silico studies have indicated that benzofuran derivatives can serve as inhibitors of the Pks13 enzyme, crucial for mycolic acid biosynthesis in Mtb. Compounds with similar scaffolds have shown strong binding affinities and inhibitory effects against this enzyme, indicating a pathway for developing new anti-tuberculosis agents .

3. Neuroprotective Effects

Benzofuran derivatives have also been investigated for their neuroprotective properties. They are believed to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. The ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress positions these compounds as potential therapeutic agents in neurodegenerative disorders .

Case Studies

Mechanism of Action

The mechanism by which 3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and inferred properties of 3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide and its analogs:

Key Structural and Functional Insights:

The 3,4-difluorophenyl derivative () introduces electronegative fluorine atoms, which may improve solubility via polar interactions while altering electronic properties at binding sites .

Steric and Conformational Differences :

- The diphenylpropanamido substituent in ’s compound adds significant steric bulk, likely hindering molecular rotation and affecting binding kinetics in biological targets.

- The 3,4-dimethylphenyl group may promote tighter crystal packing due to hydrophobic interactions, as inferred from crystallographic tools like Mercury (), which visualizes molecular conformations and packing efficiency .

Crystallographic and Synthetic Considerations :

- Structural determination using SHELXL () and visualization via ORTEP-3 () highlight the importance of substituents in crystal formation. For example, methyl groups may stabilize crystal lattices through van der Waals interactions, while fluorine atoms could disrupt symmetry .

- Synthesis of these analogs likely involves tailored approaches: dimethyl groups may require alkylation, whereas fluorine incorporation demands fluorinating agents .

Research Findings and Limitations

- Pharmacological Data : Direct comparative studies on biological activity are absent in the provided evidence. However, structural analogs (e.g., ’s fluorophenyl-dihydroisobenzofuran derivatives) suggest that electron-withdrawing groups like fluorine or chlorine may enhance target affinity in kinase inhibitors or receptor modulators .

- Solubility and Stability : The 3,4-dimethylphenyl analog’s higher lipophilicity may limit aqueous solubility, necessitating formulation adjustments. In contrast, the difluorophenyl variant could exhibit better pharmacokinetic profiles .

- Crystallographic Tools : Programs like Mercury () enable detailed comparisons of molecular conformations, revealing how substituents like methyl or fluorine influence bond angles and torsion angles in crystal structures .

Biological Activity

The compound 3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a member of the benzofuran family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a benzofuran core substituted with an amino group and a dimethylphenyl moiety, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound is believed to modulate enzyme activity and receptor binding, which can lead to significant biological effects. Notably, it has been suggested that such interactions could influence pathways related to cancer cell proliferation and antimicrobial activity .

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit promising anticancer properties. For instance, compounds related to this compound have shown potential as inhibitors of cancer cell lines such as HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) with IC50 values in the low micromolar range .

Table 1: Summary of Anticancer Activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that benzofuran derivatives can exhibit significant inhibitory effects against various microbial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Summary of Antimicrobial Activity

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 12 µg/mL | |

| This compound | S. aureus | 10 µg/mL |

Case Studies

Several studies have highlighted the therapeutic potential of benzofuran derivatives:

- Anticancer Study : A study investigated the effects of various benzofuran derivatives on cancer cell lines and found that certain modifications significantly enhanced their cytotoxicity against MDA-MB-231 cells while maintaining low toxicity towards normal cells .

- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of benzofuran derivatives against multi-drug resistant strains of bacteria. The results indicated that modifications in the benzofuran structure led to improved activity against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.